3-Nitronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitronaphthalen-1-amine: is an organic compound with the molecular formula C10H8N2O2 It is a derivative of naphthalene, where an amino group is attached to the first carbon and a nitro group is attached to the third carbon of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Nitronaphthalen-1-amine can be synthesized through several methods. One common approach involves the nitration of naphthalen-1-amine. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as halogenation or alkylation, to form different derivatives.
Common Reagents and Conditions:
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Reduction: 3-Aminonaphthalen-1-amine
Substitution: Various halogenated or alkylated derivatives
Oxidation: Nitroso or nitro derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Nitronaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. It is also used in the development of organic electronic devices and sensors .
Wirkmechanismus
The mechanism of action of 3-nitronaphthalen-1-amine and its derivatives depends on the specific application. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Vergleich Mit ähnlichen Verbindungen
4-Nitronaphthalen-1-amine: Similar structure but with the nitro group at the fourth position instead of the third.
1-Naphthylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitronaphthalene: Nitro group attached to the second position, differing in reactivity and applications.
Uniqueness: The presence of both functional groups allows for diverse chemical modifications and the synthesis of a wide range of derivatives .
Eigenschaften
CAS-Nummer |
3229-86-5 |
---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
3-nitronaphthalen-1-amine |
InChI |
InChI=1S/C10H8N2O2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H,11H2 |
InChI-Schlüssel |
FHVBVMVYNGVYDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.